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Compound of Interest

Compound Name:
QPX7728 methoxy acetoxy methy

ester

Cat. No.: B12425265 Get Quote

An objective analysis of the ultra-broad-spectrum β-lactamase inhibitor QPX7728, detailing its

cross-resistance profile and performance against contemporary comparators through a review

of preclinical data.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive comparison of QPX7728, a novel cyclic boronic acid β-lactamase inhibitor,

against other β-lactamase inhibitors. The information is compiled from various in vitro studies to

highlight its performance against multidrug-resistant Gram-negative bacteria.

Executive Summary
QPX7728 is an investigational, ultra-broad-spectrum β-lactamase inhibitor with potent activity

against both serine and metallo-β-lactamases (MBLs).[1][2][3] It restores the in vitro activity of

multiple β-lactam antibiotics against challenging Gram-negative pathogens, including

carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter

baumannii.[1][4][5] Notably, QPX7728 demonstrates a significant advantage over existing β-

lactamase inhibitors by inhibiting Class D carbapenemases and Class B MBLs, which are not

covered by currently approved agents like avibactam, relebactam, and vaborbactam.[2][6] Its

potency appears to be minimally affected by common intrinsic resistance mechanisms such as

efflux pumps and porin mutations, suggesting a lower potential for cross-resistance.[7][8][9]

Mechanism of Action
QPX7728's inhibitory activity varies between serine and metallo-β-lactamases. Against serine

β-lactamases (Classes A, C, and D), it acts as a covalent inhibitor with a two-step mechanism
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involving the formation of a non-covalent complex followed by a covalent bond.[2][6] For

metallo-β-lactamases (Class B), it functions as a competitive, "fast on, fast off" inhibitor.[2][5]

Serine β-Lactamases (Classes A, C, D)

Metallo-β-Lactamases (Class B)

QPX7728

Non-covalent
ComplexReversible

binding

Serine
β-Lactamase

Covalent
Complex (Inactive)

Covalent
bonding

QPX7728

Competitive
Complex (Inactive)Reversible binding

(fast on/off)

Metallo-β-Lactamase

Click to download full resolution via product page

Figure 1. Mechanism of QPX7728 Inhibition.

Comparative Performance Analysis
Enzyme Inhibition Profile
QPX7728 exhibits potent inhibition across all four Ambler classes of β-lactamases, a significant

improvement over existing inhibitors. The following table summarizes its inhibitory activity

against a range of purified enzymes.
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Enzyme
(Class)

QPX7728 IC₅₀
(nM)

Vaborbactam
IC₅₀ (nM)

Avibactam IC₅₀
(nM)

Relebactam
IC₅₀ (nM)

Class A

KPC-2 2.9 ± 0.4

~10-50x less

potent than

against KPC

Potent Potent

CTX-M-15 1-3 >1000 Potent Potent

TEM-43 1-3 - - -

SHV-12 1-3 - - -

Class B (MBLs)

NDM-1 55 ± 25 No activity No activity No activity

VIM-1 14 ± 4 No activity No activity No activity

IMP-1 610 ± 70 No activity No activity No activity

Class C

P99 22 ± 8
~10-50x less

potent
Potent Potent

Class D

OXA-48 1-2 No activity Variable Variable

OXA-23 1-2 No activity No activity No activity

OXA-24/40 1-2 No activity No activity No activity

OXA-58 1-2 No activity No activity No activity

Data synthesized

from multiple

sources.[2][3][6]

Dashes indicate

data not

available in the
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provided search

results.

Activity Against Carbapenem-Resistant
Enterobacterales (CRE)
When combined with meropenem, QPX7728 demonstrates potent activity against a broad

panel of CRE isolates, including those producing serine and metallo-β-lactamases.

Organism Subset
(n=598)

Meropenem MIC₉₀
(µg/mL)

Meropenem +
QPX7728 (8 µg/mL)
MIC₉₀ (µg/mL)

Fold Reduction in
MIC₉₀

All CRE >64 0.5 >128

KPC-producing >64 1 >64

MBL-producing >64 0.5 >128

KPC + OmpK36

defect
>64 4 >16

Data from a study on

carbapenem-resistant

Enterobacterales.[4]

[10]

In the same study, meropenem-QPX7728 was found to be more potent than meropenem-

vaborbactam, ceftazidime-avibactam, and imipenem-relebactam against all tested groups of

CRE.[4] For KPC-producing strains with OmpK36 defects, meropenem-vaborbactam's MIC₉₀

increased 128-fold, while only an 8- to 16-fold change was observed with meropenem-

QPX7728.[4]

Activity Against Pseudomonas aeruginosa
QPX7728 in combination with various β-lactams shows enhanced activity against a "challenge

panel" of 290 multidrug-resistant P. aeruginosa isolates.
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Combination
(QPX7728 at 8
µg/mL)

% Susceptible
(Challenge Panel)

% Susceptible
(MBL-negative)

% Susceptible
(MBL-positive)

QPX7728 +

Ceftolozane
78.6% ~90% 2-40%

QPX7728 +

Piperacillin
70.3% 68-70% ~70%

QPX7728 + Cefepime 70.3% ~80% 2-40%

QPX7728 +

Meropenem
- 68-70% 2-40%

Ceftolozane-

Tazobactam
- 63-65% 2-40%

Ceftazidime-

Avibactam
- 63-65% 2-40%

Data from a study on

P. aeruginosa.[1][11]

[12] Susceptibility is

based on CLSI

breakpoints for the

partner β-lactam

alone. Dashes

indicate data not

available.

Activity Against Acinetobacter baumannii
Against a panel of 275 carbapenem-resistant A. baumannii (CRAB) isolates, QPX7728

significantly enhanced the potency of meropenem.
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Combination Meropenem MIC₅₀ (µg/mL) Meropenem MIC₉₀ (µg/mL)

Meropenem alone 64 >64

Meropenem + QPX7728 (4

µg/mL)
- 8

Meropenem + QPX7728 (8

µg/mL)
- 4

Data from a study on

carbapenem-resistant A.

baumannii.[5][13] Dashes

indicate data not available.

Cross-Resistance Profile
A key attribute of QPX7728 is its resilience to common intrinsic resistance mechanisms that

affect other antibiotics.

Efflux Pumps: Studies using isogenic strains of P. aeruginosa and A. baumannii showed that

QPX7728's activity is minimally affected by multidrug resistance efflux pumps.[7][8][9] This

represents a significant improvement over vaborbactam.[14]

Porin Loss: In P. aeruginosa, inactivation of the OprD porin, a primary resistance mechanism

to carbapenems, did not affect the potency of QPX7728.[7][8] While porin loss in CRE

(OmpK36) did reduce QPX7728's potency 8- to 16-fold, it was still able to restore

meropenem susceptibility.[4][8]

Experimental Methodologies
The data presented in this guide are derived from studies employing standard microbiological

and biochemical techniques.

Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of QPX7728 in combination with various β-lactams was determined by broth

microdilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines.

In these assays, serial dilutions of a β-lactam antibiotic are tested against bacterial isolates in
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the presence of a fixed concentration of QPX7728 (commonly 4 or 8 µg/mL).[1][4][5] The MIC

is defined as the lowest concentration of the β-lactam that inhibits visible bacterial growth after

a specified incubation period.
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Figure 2. General Experimental Workflow for MIC Testing.

Enzyme Inhibition Assays
The inhibitory potency of QPX7728 against purified β-lactamase enzymes was assessed to

determine parameters like the 50% inhibitory concentration (IC₅₀) and the inhibition constant

(Kᵢ).[2][3] These assays typically involve incubating the purified enzyme with varying

concentrations of the inhibitor (QPX7728) before adding a chromogenic substrate (like

nitrocefin). The rate of substrate hydrolysis is measured spectrophotometrically, and the data

are used to calculate the inhibitory parameters. For serine β-lactamases, progressive

inactivation and residence times of the QPX7728-enzyme complex were also determined.[2]

Conclusion
QPX7728 demonstrates a superior preclinical profile compared to currently marketed β-

lactamase inhibitors. Its ultra-broad-spectrum of activity, particularly against Class B and D β-

lactamases, addresses significant resistance threats for which there are limited treatment

options. Furthermore, its robustness against common intrinsic resistance mechanisms like

efflux and porin loss suggests a lower likelihood of cross-resistance. These findings warrant

further investigation and clinical development of QPX7728 as a potential combination agent for

treating severe infections caused by multidrug-resistant Gram-negative bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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